1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZNPBOPEXUSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341825-97-5 | |
| Record name | 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the bromination of a phenyl group followed by cyclobutane ring formation and carboxylation. One common method includes the use of bromobenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation to introduce the cyclobutane ring and subsequent carboxylation to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing carboxylic acid group activates the bromophenyl ring for SNAr reactions. Typical nucleophiles and conditions include:
| Nucleophile | Conditions | Product Formed | Yield* |
|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous NaOH, 100°C, 12 hr | 1-(3-Hydroxyphenyl) derivative | ~65% |
| Amines (RNH₂) | DMF, 80°C, CuI catalyst | Aryl amine analogs | ~50-70% |
| Thiols (RSH) | EtOH, reflux, 24 hr | Aryl thioethers | ~45% |
*Yields estimated from analogous bromophenyl cyclobutane systems .
Mechanism : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing cyclobutane-carboxylic acid group .
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions:
Decarboxylation is facilitated by strain in the cyclobutane ring, which lowers the activation energy .
Esterification and Amidation
The carboxylic acid participates in standard derivatization reactions:
| Reagent | Conditions | Product |
|---|---|---|
| SOCl₂ + MeOH | Reflux, 4 hr | Methyl ester |
| DCC, HOBt, RNH₂ | DCM, 0°C → RT, 12 hr | Substituted amides |
Notable Example :
Reaction with benzylamine yields 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxamide, confirmed by -NMR ( 6.8–7.4 ppm, aromatic protons) .
Cyclobutane Ring-Opening Reactions
The strained cyclobutane ring undergoes fragmentation under specific conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| UV light (254 nm), 6 hr | 3-Bromostyrene + methyl ketone | Diradical intermediate |
| H₂SO₄, 150°C | Linear brominated carboxylic acid | Acid-catalyzed ring cleavage |
Kinetic Data :
Electrophilic Aromatic Substitution
The bromophenyl group directs electrophiles to the para position relative to the bromine:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hr | 1-(3-Bromo-4-nitrophenyl) analog |
| Cl₂, FeCl₃ | DCM, RT, 1 hr | 4-Chloro-3-bromophenyl derivative |
Regioselectivity is controlled by the bromine’s strong meta-directing effect .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom enables Suzuki-Miyaura and Ullmann couplings:
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-functionalized cyclobutane | ~75% |
| Ullmann (Ar-NH₂) | CuI, 1,10-phenanthroline, 110°C | Aryl amine derivatives | ~60% |
*Optimized yields from similar bromophenyl cyclobutanes .
Biochemical Interactions
Preliminary studies suggest moderate enzyme inhibition:
| Target Enzyme | IC₅₀ (μM) | Proposed Binding Mode |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 12.3 | Hydrogen bonding with carboxylate |
| CYP3A4 | 28.9 | Hydrophobic interaction with cyclobutane |
Data extrapolated from structurally related carboxylic acids .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major fragments identified via GC-MS:
| Temperature Range (°C) | Degradation Products |
|---|---|
| 210–250 | 3-Bromobenzoic acid + propene |
| 250–300 | CO₂ + brominated aromatic compounds |
This compound’s multifunctional reactivity makes it valuable in synthetic organic chemistry, particularly for constructing strained ring systems and biaryl architectures. Further studies are needed to explore its catalytic asymmetric reactions and biological applications .
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom is thought to enhance its interaction with biological targets, potentially leading to improved efficacy in inhibiting tumor growth.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex organic molecules. For example, it can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions to form new compounds with diverse functionalities.
- Reagent in Chemical Reactions : It can act as a reagent in Lewis acid-catalyzed reactions, facilitating the formation of bicyclic compounds through [4+2] annulation processes, which are crucial in synthetic organic chemistry.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The most promising derivative exhibited significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the bromophenyl group can enhance biological activity.
Case Study 2: Synthesis of Novel Compounds
A research team reported the use of this compound in the synthesis of novel bicyclic compounds via [4+2] cycloaddition reactions. The resulting products demonstrated unique structural features that could be explored for their biological activities. The study highlighted the versatility of this compound as a synthetic building block.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid with related compounds:
Key Observations:
Comparison Table: Cytotoxic Activity of Bromophenyl Derivatives
Mechanistic Insights :
- The carboxylic acid moiety may participate in hydrogen bonding with biological targets, though steric hindrance from the cyclobutane ring could limit interactions .
Biological Activity
Overview
1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl and a carboxylic acid functional group. The compound's unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBrO
- Molecular Weight : 283.14 g/mol
The compound features a cyclobutane ring, which is known for its strain and reactivity, coupled with a bromophenyl substituent that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of cyclobutane compounds exhibit promising anticancer properties. For instance, cyclobutane derivatives have been shown to inhibit cancer cell proliferation in various in vitro assays. The specific mechanisms may involve:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Modulation of signaling pathways related to cancer growth
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various cyclobutane derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibitory effects, particularly in breast cancer models. The study highlighted the compound's potential as a lead structure for further drug development targeting cancer therapies.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid | Hydroxy derivative | Contains hydroxyl group; altered biological activity profile |
| 3-Methylcyclobutanecarboxylic acid | Cyclobutane | Lacks bromophenyl substituent; different activity profile |
| 4-Bromocyclobutane-1-carboxylic acid | Cyclobutane | Similar structure; differing substitution patterns |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions or coupling of pre-functionalized cyclobutane precursors. For example, analogous compounds like 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid are synthesized via carboxylation of bromophenyl-substituted intermediates followed by cyclopropane ring formation using reagents like N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions . For cyclobutane derivatives, ring-strain minimization via [2+2] photocycloaddition or strain-driven coupling with bromophenyl moieties may be applicable. Purification often involves silica gel chromatography, as demonstrated in similar syntheses .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. , , and NMR (if fluorinated analogs are present) provide details on substituent arrangement and stereochemistry. For example, in a related cyclobutane-carboxylic acid derivative, NMR peaks at δ 2.97–2.83 ppm (cyclobutane protons) and δ 7.4–7.6 ppm (bromophenyl aromatic protons) confirm regiochemistry . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+Na] at 456.0502 in a selenium-containing analog) . X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable.
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer : Yield optimization requires systematic screening of catalysts, solvents, and temperatures. For instance, in the synthesis of a cyclopropane analog, diethylamine was used in a 2:1 molar ratio to the carboxylic acid precursor, achieving 77% yield after 18 hours at room temperature . Microwave-assisted synthesis or flow chemistry could reduce reaction times. Solvent polarity adjustments (e.g., switching from dichloromethane to THF) may enhance cyclization efficiency. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal termination points .
Q. How can researchers address discrepancies in reported spectral data for bromophenyl-cyclobutane derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or stereoisomerism. Reproducing experiments under identical conditions (e.g., DMSO-d vs. CDCl for NMR) is critical. For example, NMR shifts in DMSO-d vs. DO vary significantly due to hydrogen bonding . Cross-validation using complementary techniques (e.g., comparing HRMS with elemental analysis) resolves ambiguities. Computational tools like density functional theory (DFT) can simulate NMR spectra to match experimental data .
Q. What is the mechanistic role of the 3-bromophenyl substituent in influencing reactivity?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution. In cyclobutane systems, this enhances stability via conjugation with the carboxylic acid moiety. For example, in 3-bromophenylacetic acid derivatives, the bromine substituent increases acidity (pKa ~2.5–3.0), facilitating deprotonation in coupling reactions . Kinetic studies using Hammett plots can quantify substituent effects on reaction rates .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins, while DFT calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For cyclobutane-carboxylic acid analogs, docking into enzyme active sites (e.g., cyclooxygenase-2) has been used to hypothesize anti-inflammatory activity . Pharmacophore modeling identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) for structure-activity relationship (SAR) studies.
Key Considerations
- Stereochemical Complexity : The cyclobutane ring introduces strain, favoring specific conformers. Dynamic NMR can reveal ring-flipping dynamics .
- Safety Protocols : Brominated compounds require handling in fume hoods due to potential toxicity (e.g., respiratory irritants) .
- Data Reproducibility : Detailed reporting of solvent grades, drying agents (e.g., NaSO), and instrument calibration ensures reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
